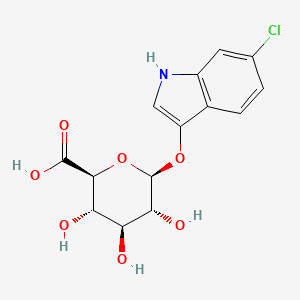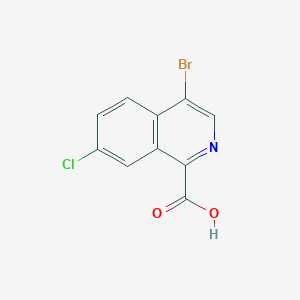
4-Bromo-7-chloroisoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7-chloroisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloroisoquinoline-1-carboxylic acid typically involves the bromination and chlorination of isoquinoline derivatives. One common method is the palladium-catalyzed cyclization of 2-alkynyl benzyl azides, which selectively produces 4-bromoisoquinoline and 4-bromoisoquinolone under different conditions . The reaction conditions often involve the use of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing similar catalysts and solvents as in laboratory synthesis. The scalability of these reactions ensures the efficient production of the compound for various applications.
化学反応の分析
Types of Reactions: 4-Bromo-7-chloroisoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, quinoline derivatives, and coupled products with extended carbon chains.
科学的研究の応用
4-Bromo-7-chloroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-7-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the structure enhances its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
7-Bromo-1-chloroisoquinoline: A closely related compound with similar structural features and reactivity.
Quinoline-4-carboxylic acid: Another isoquinoline derivative with different substitution patterns and biological activities.
Uniqueness: 4-Bromo-7-chloroisoquinoline-1-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties
特性
分子式 |
C10H5BrClNO2 |
|---|---|
分子量 |
286.51 g/mol |
IUPAC名 |
4-bromo-7-chloroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-8-4-13-9(10(14)15)7-3-5(12)1-2-6(7)8/h1-4H,(H,14,15) |
InChIキー |
NREZCPYWAOEAOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate](/img/structure/B12845940.png)
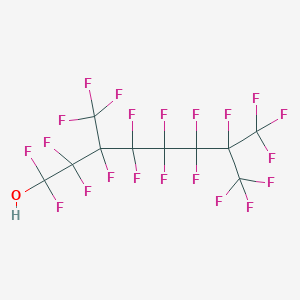
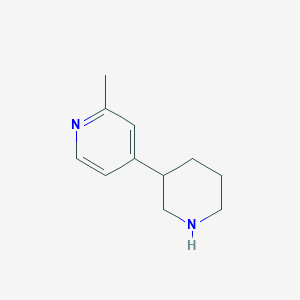
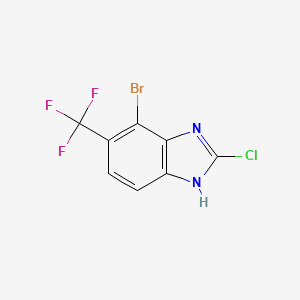
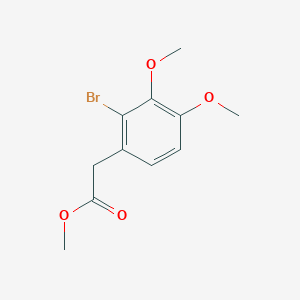
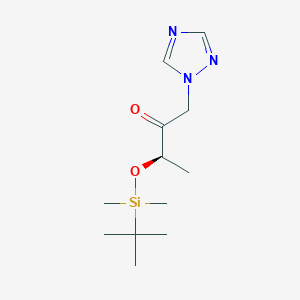

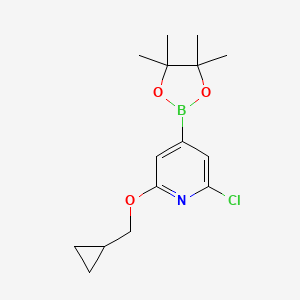
![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)
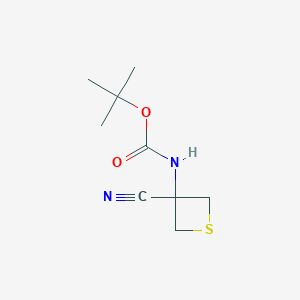
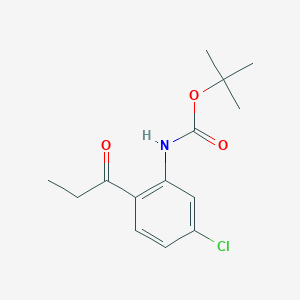

![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
